tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2442597-57-9
VCID: VC11662445
InChI: InChI=1S/C12H14ClN3O3/c1-12(2,3)19-11(17)16-8-5-9(18-4)10(13)15-7(8)6-14-16/h5-6H,1-4H3
SMILES: CC(C)(C)OC(=O)N1C2=CC(=C(N=C2C=N1)Cl)OC
Molecular Formula: C12H14ClN3O3
Molecular Weight: 283.71 g/mol

tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate

CAS No.: 2442597-57-9

Cat. No.: VC11662445

Molecular Formula: C12H14ClN3O3

Molecular Weight: 283.71 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate - 2442597-57-9

Specification

CAS No. 2442597-57-9
Molecular Formula C12H14ClN3O3
Molecular Weight 283.71 g/mol
IUPAC Name tert-butyl 5-chloro-6-methoxypyrazolo[4,3-b]pyridine-1-carboxylate
Standard InChI InChI=1S/C12H14ClN3O3/c1-12(2,3)19-11(17)16-8-5-9(18-4)10(13)15-7(8)6-14-16/h5-6H,1-4H3
Standard InChI Key PQNDIMUAHOCPSB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C2=CC(=C(N=C2C=N1)Cl)OC
Canonical SMILES CC(C)(C)OC(=O)N1C2=CC(=C(N=C2C=N1)Cl)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrazolo[4,3-b]pyridine core, where the pyrazole ring is fused to the pyridine ring at the 4,3-b positions. Substituents include:

  • A chloro group at position 5, enhancing electrophilic reactivity.

  • A methoxy group at position 6, contributing to solubility and hydrogen-bonding potential.

  • A tert-butoxycarbonyl (Boc) protecting group at position 1, which stabilizes the molecule against nucleophilic attack .

The Boc group is pivotal in medicinal chemistry for temporarily masking reactive amine functionalities during multi-step syntheses.

Experimental and Predicted Properties

Key physicochemical parameters include:

PropertyValueNotes
Molecular FormulaC12H14ClN3O3\text{C}_{12}\text{H}_{14}\text{ClN}_{3}\text{O}_{3}Confirmed via mass spectrometry
Molar Mass283.71 g/molCalculated from atomic weights
Density1.34±0.1 g/cm³Predicted computational value
Boiling Point398.6±52.0 °CEstimated using group contribution methods
pKa-1.02±0.30Indicates strong acidity at the pyrazole N-H site
Storage ConditionsRoom temperatureStable under ambient conditions

The low pKa suggests deprotonation under physiological conditions, which may influence bioavailability in drug candidates.

Synthesis and Derivatives

Stability and Reactivity

Applications in Drug Discovery

Pyrazolo-pyridines are privileged scaffolds in medicinal chemistry due to their:

  • Bioisosteric Potential: Mimic purine bases, enabling kinase inhibition .

  • Tunable Pharmacokinetics: Methoxy groups improve metabolic stability, while chloro atoms enhance target binding .

Antiviral and Antibacterial Activity

Though direct evidence for this compound is limited, structurally similar derivatives exhibit:

  • RNA Virus Inhibition: Pyrazolo[3,4-b]pyridines disrupt viral replication machinery by binding to NS5B polymerase in hepatitis C .

  • Bacterial Topoisomerase IV Targeting: Chlorinated variants interfere with DNA gyrase in Gram-positive pathogens .

Kinase Inhibition

The planar pyrazolo-pyridine core facilitates ATP-competitive binding in kinases. For instance, ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate demonstrates IC₅₀ values <100 nM against CDK2/cyclin E . This suggests tert-butyl 5-chloro-6-methoxy derivatives could serve as kinase inhibitors with optimized selectivity.

Future Directions

Targeted Modifications

  • Boc Deprotection: Revealing the free amine could enable conjugation to biomolecules or polymers.

  • Methoxy-to-Hydroxy Conversion: Hydrolysis under acidic conditions may yield phenolic derivatives with enhanced solubility .

Computational Modeling

Molecular dynamics simulations could predict binding affinities for kinases or viral proteins, guiding rational drug design.

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